molecular formula C25H20ClN3O2S B2807879 3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422273-36-7

3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2807879
CAS RN: 422273-36-7
M. Wt: 461.96
InChI Key: BWHDPOVBYUKWHF-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C25H20ClN3O2S and its molecular weight is 461.96. The purity is usually 95%.
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Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in drug discovery, initially known for neurotoxicity but later found to have neuroprotective properties against Parkinsonism in mammals. THIQs have shown promise as anticancer agents, with trabectedin (a THIQ derivative) approved by the US FDA for treating soft tissue sarcomas, highlighting the scaffold's significance in anticancer drug discovery. Their varied therapeutic applications extend to cancer, malaria, CNS disorders, cardiovascular and metabolic disorders, showcasing their potential in addressing a broad spectrum of diseases. The pharmacological importance of isoquinoline derivatives further underscores their biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor effects, among others, serving as a foundation for novel pharmacotherapeutic applications (Singh & Shah, 2017); (Danao et al., 2021).

Chloroquine Derivatives and Antimalarial Research

Chloroquine (CQ) derivatives, while structurally distinct from the compound , illustrate the approach of chemical modification for therapeutic use. Initially used as antimalarials, CQ derivatives have been repurposed for various infectious and noninfectious diseases due to their biochemical properties. This demonstrates the potential of chemical compounds, once primarily focused on a single application, to be repurposed and studied for broader therapeutic roles, including their combination with other drugs for enhanced efficacy (Njaria et al., 2015).

Redox Mediators in Organic Pollutant Treatment

In environmental sciences, the study of redox mediators illustrates the application of chemical compounds in enhancing the degradation efficiency of recalcitrant pollutants. This research area, while not directly therapeutic, showcases the diverse applications of chemical research in addressing environmental challenges. Enzyme-redox mediator systems significantly improve the degradation of aromatic compounds, highlighting the interdisciplinary potential of chemical compounds in both health and environmental sustainability (Husain & Husain, 2007).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2S/c26-21-8-4-3-7-19(21)15-29-24(31)20-10-9-17(13-22(20)27-25(29)32)23(30)28-12-11-16-5-1-2-6-18(16)14-28/h1-10,13H,11-12,14-15H2,(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHDPOVBYUKWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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